Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-

Description

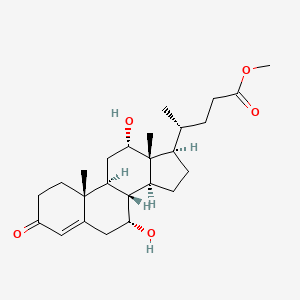

Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7α,12α)- is a bile acid derivative characterized by a cholanic acid backbone (C24) with distinct functional modifications:

- 3-Oxo group: A ketone at position C3 instead of the typical hydroxyl group in primary bile acids.

- 4-ene double bond: A conjugated double bond between C4 and C5, introducing rigidity to the steroid nucleus.

- 7α,12α-Dihydroxy groups: Hydroxyl groups at C7 and C12 in the α-configuration, a hallmark of cholic acid derivatives.

- Methyl ester: Esterification of the C24 carboxylic acid group.

Molecular Formula: C₂₅H₃₈O₅

Molecular Weight: 422.60 g/mol (calculated from ).

CAS Registry Number: 110715-96-3 ().

The compound’s structure combines features of both bile acids (7α,12α-dihydroxy groups) and oxidized steroid derivatives (3-oxo, 4-ene). This hybrid structure may confer unique physicochemical and biological properties, such as altered solubility or receptor-binding affinity compared to canonical bile acids.

Properties

IUPAC Name |

methyl (4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGYXJXWCGIHQC-CWVITHCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)- typically involves multi-step organic reactions. The starting material is often a steroidal compound, which undergoes a series of hydroxylation, oxidation, and esterification reactions. The hydroxylation at the 7 and 12 positions is usually achieved using specific hydroxylating agents under controlled conditions. The oxidation to introduce the keto group at the 3 position can be performed using oxidizing agents like chromium trioxide or pyridinium chlorochromate. The final step involves esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The hydroxyl groups at the 7 and 12 positions can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Various alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)- has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its role in biological pathways and its potential effects on cellular processes.

Medicine: Investigated for its therapeutic potential in treating certain diseases, including its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. Its hydroxyl and keto groups play crucial roles in these interactions, enabling the compound to bind to target proteins and exert its biological effects .

Comparison with Similar Compounds

Backbone and Side Chain Modifications

Stereochemical Considerations

Functional Group Impact

- 3-Oxo group : Enhances metabolic stability compared to hydroxylated analogs, as seen in 3α-Oxochola-4-ene-24-oic acid methyl ester (), which lacks hydroxyl groups but retains the 4-ene bond.

- Methyl ester : Improves membrane permeability relative to free acids, as demonstrated in 7α-acetyloxy-3,12-dioxocholan-24-oate derivatives ().

Physicochemical and Spectral Data

Notes

Contradictions : refers to a cholest-4-en-26-oic acid derivative (C27), distinct from the target’s cholanic acid (C24) backbone. This difference may limit direct biological comparisons.

Data Gaps: Limited spectral data (e.g., NMR, XRD) are available for the target compound, necessitating further experimental characterization.

Stereochemical Sensitivity: Minor stereochemical changes (e.g., 7α vs. 7β) drastically alter receptor binding, as observed in bile acid transporter studies ().

Biological Activity

Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, commonly referred to as 7α,12α-dihydroxy-3-oxocholan-24-oic acid methyl ester, is a bile acid derivative with notable biological activities. This article explores its chemical properties, biological significance, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Composition

- Molecular Formula: CHO

- Molecular Weight: 418.6 g/mol

- CAS Number: 22216315

- InChIKey: CTGYXJXWCGIHQC-UHFFFAOYSA-N

The compound features a complex steroid structure characterized by multiple hydroxyl groups and a keto group, contributing to its biological functions.

- Neuroprotective Effects : Recent studies have indicated that bile acid derivatives like 7α,12α-dihydroxy-3-oxocholan can enhance mitochondrial function. In fibroblasts from patients with Parkinson’s Disease, these compounds were shown to increase ATP levels and mitochondrial membrane potential (MMP), suggesting a protective role against neurodegeneration .

- Modulation of Signaling Pathways : This compound has been identified as an antagonist of the Smoothened protein in the Hedgehog signaling pathway. This interaction suggests potential applications in cancer treatment by inhibiting pathways that promote tumor growth .

- Bile Acid Metabolism : As a bile acid derivative, this compound plays a role in lipid metabolism and absorption. It is involved in the synthesis of other bioactive lipids and may influence cholesterol homeostasis within the body .

Clinical Implications

- Parkinson’s Disease : A study demonstrated that the administration of 7α,12α-dihydroxy-3-oxocholan resulted in significant improvements in mitochondrial function in fibroblasts from Parkinson’s patients. The compound was more effective than Ursodeoxycholic Acid (UDCA), a standard treatment for cholestatic liver diseases .

- Cancer Research : In vitro studies have highlighted the potential of this compound to inhibit cancer cell proliferation through its action on the Hedgehog signaling pathway. This suggests that it could be developed into a therapeutic agent for certain malignancies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 418.6 g/mol |

| CAS Number | 22216315 |

| Neuroprotective Activity | Increased ATP & MMP |

| Cancer Pathway Interaction | Smoothened antagonist |

Q & A

Q. What are the primary synthetic routes for (7alpha,12alpha)-7,12-dihydroxy-3-oxochol-4-en-24-oic acid methyl ester, and how is stereochemical purity ensured?

Methodological Answer: Synthesis typically involves selective oxidation and esterification of bile acid precursors. For example, hydroxyl groups at C7 and C12 are protected during oxidation at C3 to avoid side reactions. Methyl esterification is performed under anhydrous conditions using methanol and acid catalysts. Stereochemical purity is confirmed via NMR (e.g., coupling constants for axial/equatorial protons) and X-ray crystallography .

Q. How is this compound identified and quantified in microbial degradation studies?

Methodological Answer: LC-MS/MS is widely used for identification and quantification in biological matrices. Degradation pathways (e.g., by C. perfringens) are validated using isotopic labeling and comparison with reference standards. For example, the compound is identified as a major cholic acid degradation product via fragmentation patterns (m/z 388.54 for [M+H]+) .

Q. What analytical techniques are critical for confirming the 7alpha,12alpha stereochemistry?

Methodological Answer: High-field 1H and 13C NMR are essential. Key signals include the C7 and C12 hydroxyl proton environments (δ 3.5–4.0 ppm, axial coupling patterns) and NOE correlations to confirm spatial proximity of stereocenters. Polarimetry or circular dichroism may supplement NMR .

Advanced Research Questions

Q. What challenges arise in distinguishing this compound from its Δ4,5 structural isomers during chromatographic analysis?

Methodological Answer: Isomers with double bonds at alternative positions (e.g., Δ5,6) require high-resolution LC-MS with C18 columns and gradient elution. Retention time shifts and MS/MS fragmentation (e.g., m/z 370.52 for dehydration products) help differentiate isomers. Computational modeling (e.g., DFT) predicts stability differences .

Q. How do researchers resolve contradictions in reported biological activities of related bile acid derivatives?

Methodological Answer: Contradictions often stem from impurities or stereochemical variability. Rigorous purification (e.g., preparative HPLC) and activity assays under controlled conditions (pH, cofactors) are critical. Meta-analyses of transcriptomic data clarify context-specific effects (e.g., receptor binding vs. metabolic modulation) .

Q. What experimental strategies mitigate degradation of the 3-oxo group during long-term storage?

Methodological Answer: Degradation is minimized by storing the compound in inert atmospheres (argon) at –80°C. Stabilizers like ascorbic acid or chelating agents (EDTA) prevent oxidation. Stability is monitored via periodic LC-MS, tracking m/z 388.54 → 370.52 (dehydration) or 406.27 (oxidation) .

Q. How are computational models used to predict the compound’s interactions with nuclear receptors (e.g., FXR)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Key parameters include binding energy (ΔG) and hydrogen-bonding networks with residues like Tyr366 and His451. Experimental validation uses surface plasmon resonance (SPR) for binding affinity .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous buffers?

Methodological Answer: Discrepancies arise from pH-dependent solubility (pKa ~4.5 for carboxylate groups). Solubility is measured via shake-flask methods with UV-Vis quantification. Buffers above pH 6 enhance solubility due to deprotonation, while aggregation occurs in acidic conditions .

Q. How do variations in microbial strains affect the compound’s yield in biotransformation studies?

Methodological Answer: Strain-specific enzyme expression (e.g., hydroxysteroid dehydrogenases in C. scindens vs. C. perfringens) alters oxidation efficiency. Comparative proteomics and gene knockout models identify rate-limiting enzymes. Yield optimization uses fed-batch fermentation with bile acid induction .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.